

Technical Support Center: NI-42 Glass-to-Metal Seals

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Compound of Interest

Compound Name: NI-42

Cat. No.: B609569

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in **NI-42** glass-to-metal seals during their experiments.

Troubleshooting Guide: Diagnosing and Resolving Cracks

Cracking is a frequent issue in glass-to-metal seals, often leading to a loss of hermeticity. The following guide provides a systematic approach to identifying the root cause of cracks and implementing corrective actions.

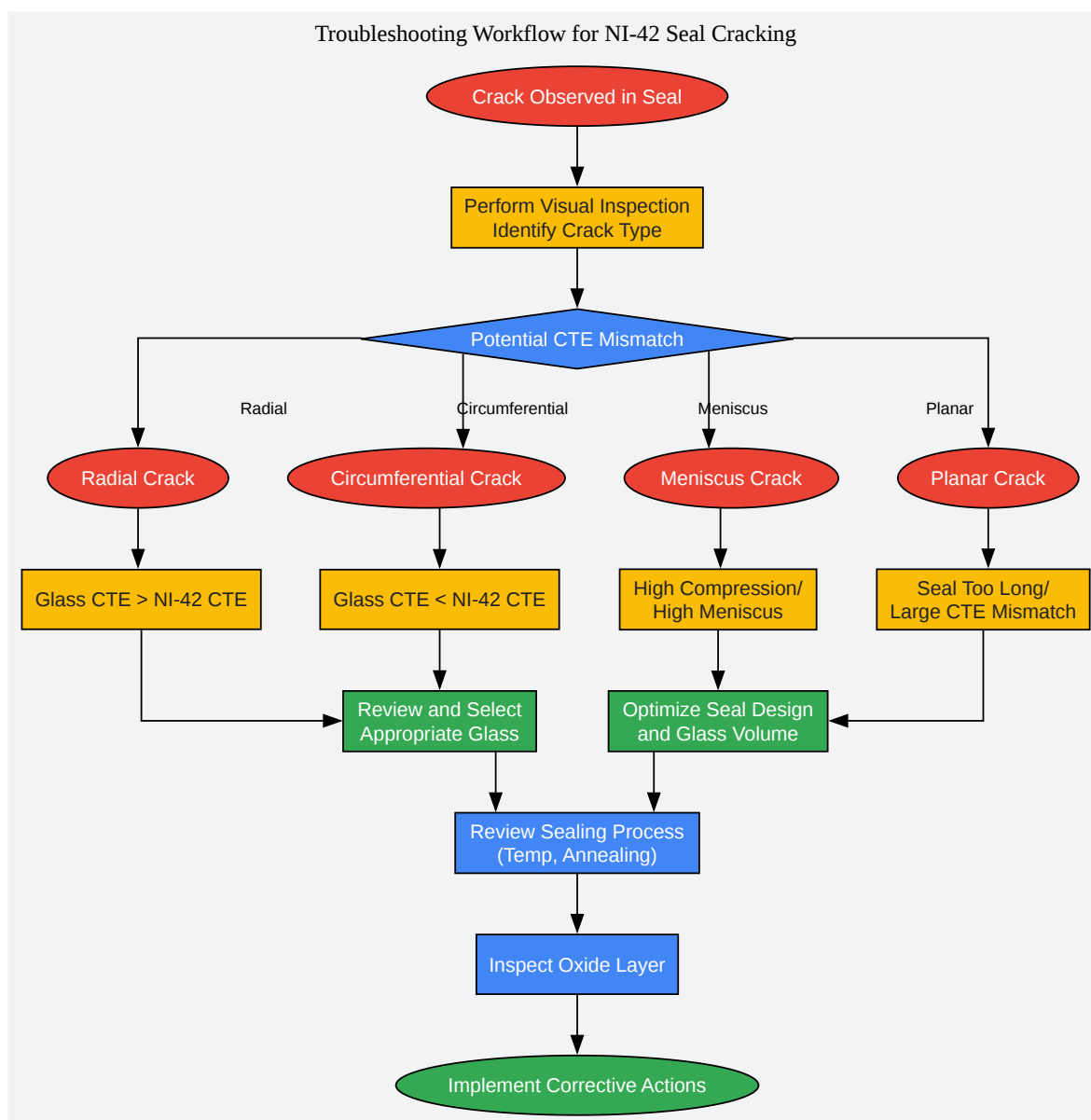
Visual Inspection and Crack Analysis

The type of crack observed in the glass can provide significant clues about the underlying problem.

Crack Type	Description	Probable Cause	Suggested Action
Radial Crack	Cracks originating from the center (pin) and extending outwards.	The Coefficient of Thermal Expansion (CTE) of the glass is likely higher than that of the NI-42 alloy pin. [1] [2]	Select a glass with a lower CTE that more closely matches that of NI-42 alloy.
Circumferential Crack	Cracks that form in a circular pattern around the pin.	The CTE of the glass is likely lower than that of the NI-42 alloy pin. [1] [2]	Select a glass with a higher CTE to better match the NI-42 alloy.
Meniscus Crack	Cracks that appear at the curved surface (meniscus) where the glass meets the metal.	Excessive compression forces from the metal housing or a meniscus that is too high. [1] [2]	Optimize the amount of glass used and review the fixture design to minimize external pressure.
Planar Crack	A horizontal crack located at the midpoint of the seal's length.	The seal design may be too long, or there is a significant CTE mismatch between the glass and metal. [1] [2]	Re-evaluate the seal design to reduce its length and ensure proper CTE matching.

Troubleshooting Workflow

The following workflow provides a logical sequence for troubleshooting cracking issues in **NI-42** glass-to-metal seals.



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Caption: A logical workflow for diagnosing and resolving cracking in **NI-42** glass-to-metal seals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of cracking in **NI-42** glass-to-metal seals?

The most prevalent cause of cracking is a mismatch in the Coefficient of Thermal Expansion (CTE) between the **NI-42** alloy and the glass.^{[3][4][5]} As the seal cools after fabrication, a significant difference in the contraction rates of the two materials induces stress, which can lead to cracking.^{[3][6]}

Q2: How does the furnace atmosphere affect the integrity of the seal?

The furnace atmosphere plays a critical role in the formation of an oxide layer on the **NI-42** alloy.^[7] An optimal atmosphere is necessary for the growth of a well-adhering oxide that promotes a strong bond with the glass. An incorrect atmosphere can lead to a weak or improperly formed oxide layer, compromising the seal's hermeticity and strength.

Q3: Can the heating and cooling rates during the sealing process cause cracks?

Yes, rapid heating or cooling can induce thermal shock in the glass, leading to cracks.^[3] A controlled and gradual temperature ramp-up and cool-down, including a proper annealing step, is crucial to minimize residual stress in the glass.

Q4: What is the importance of the oxide layer on the **NI-42** alloy?

The oxide layer formed on the **NI-42** alloy before sealing is crucial for achieving a hermetic seal.^[7] This layer partially dissolves into the molten glass, creating a strong chemical bond between the metal and the glass.^[7] The thickness and composition of this oxide layer must be carefully controlled for optimal adhesion. In some cases, a double oxide layer can enhance the mechanical cohesion of the seal.^[7]

Q5: Are there specific glasses that are recommended for sealing with **NI-42** alloy?

NI-42 alloy is designed to have a thermal expansion characteristic that matches certain types of glasses. While the expansion properties of this alloy most closely match 1075 glass, it has also been successfully used in seals for 0120 and 0010 glasses.^{[8][9]} The choice of glass should be based on a close match of the CTE over the entire operating temperature range of the seal.

Quantitative Data Summary

The following tables provide key physical and thermal properties of **NI-42** alloy and a comparison of its CTE with compatible glasses.

Table 1: Physical and Thermal Properties of **NI-42** Alloy

Property	Value
Composition	41% Nickel, Iron balance[9]
Mean CTE (70 to 650°F)	3.00×10^{-6} in/in/°F[8]
Inflection Temperature	650 °F[8]
Curie Temperature	715 °F[8]
Melting Range	2600 °F (approx.)
Specific Gravity	8.12[8]
Density	0.2930 lb/in ³ [8]

Table 2: CTE Comparison of **NI-42** Alloy and Compatible Glasses

Material	Mean Coefficient of Thermal Expansion (x $10^{-7}/^{\circ}\text{C}$)
NI-42 Alloy	~53
Corning 1075 Glass	~52
Corning 0120 Glass	~46
Corning 0010 Glass	~46

Note: CTE values can vary slightly based on the specific manufacturing process and composition.

Experimental Protocols

Standard Protocol for Creating a NI-42 Glass-to-Metal Seal

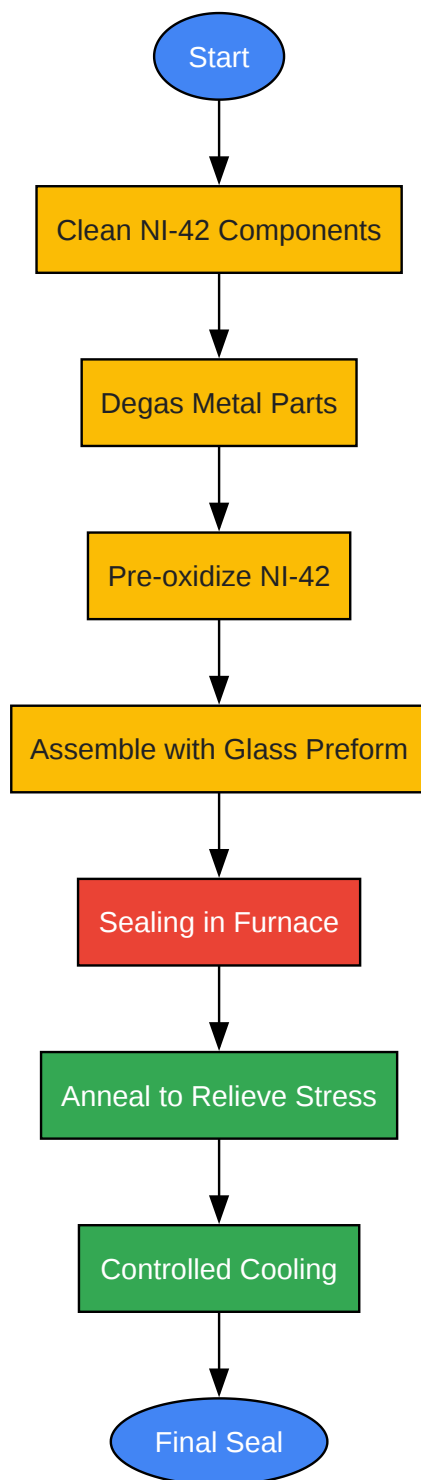
This protocol outlines the fundamental steps for creating a reliable **NI-42** glass-to-metal seal.

- Metal Component Preparation:
 - Thoroughly clean the **NI-42** alloy components to remove any contaminants such as oils, grease, or dirt. This can be achieved through ultrasonic cleaning in a detergent solution followed by rinsing with deionized water and drying.
 - Degas the metal parts by heating them in a vacuum or a controlled atmosphere furnace. This step removes trapped gases from the metal that could otherwise lead to bubbles in the seal.
- Pre-oxidation of **NI-42** Alloy:
 - Heat the cleaned **NI-42** components in a furnace with a controlled oxidizing atmosphere to form a uniform, adherent oxide layer. The temperature and time for this step will depend on the specific furnace and atmosphere used but are critical for good adhesion.
- Assembly and Sealing:
 - Assemble the pre-oxidized **NI-42** components with the selected glass preforms in a suitable fixture.
 - Place the assembly in a sealing furnace.
 - Heat the assembly according to a carefully controlled temperature profile. The profile should include a gradual ramp-up to the sealing temperature, a hold at the sealing temperature to allow the glass to flow and wet the metal surface, and a controlled cool-down.
- Annealing:
 - After the sealing is complete, the assembly must be annealed to relieve internal stresses in the glass. This involves holding the seal at the annealing temperature of the glass for a

specific duration, followed by a very slow and controlled cooling to room temperature. A typical annealing temperature for glasses compatible with **NI-42** is around 450-500°C. Forging of **NI-42** can be done at 1177/1204°C (2150/2200°F).[8] Annealing can be performed by heating to 788°C (1450°F), holding for at least 30 minutes per inch of thickness, and then air cooling.[8]

Logical Diagram for Experimental Workflow

Experimental Workflow for NI-42 Sealing



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Caption: A step-by-step workflow for the fabrication of **NI-42** glass-to-metal seals.

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